methyl 5-formyl-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 5-formyl-1-benzofuran-2-carboxylate is an organic compound with the molecular formula C11H8O4 It belongs to the benzofuran family, characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-formyl-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and α-haloketones.
Esterification: The carboxyl group at the 2-position is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Methyl 5-carboxy-1-benzofuran-2-carboxylate.
Reduction: Methyl 5-hydroxymethyl-1-benzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-1-benzofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 5-formyl-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its formyl and ester groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 5-hydroxy-1-benzofuran-2-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 5-methyl-1-benzofuran-2-carboxylate: Contains a methyl group at the 5-position instead of a formyl group.
Methyl 5-nitro-1-benzofuran-2-carboxylate: Features a nitro group at the 5-position.
Uniqueness: Methyl 5-formyl-1-benzofuran-2-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better utilize this compound in their work, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
119658-41-2 |
---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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